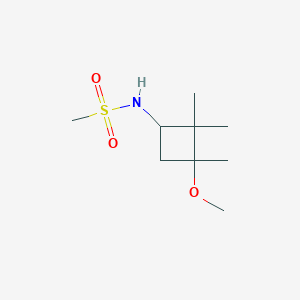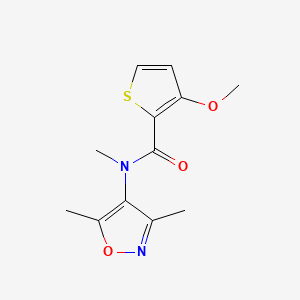
2-cyclohexyl-N-(2-methylpyridin-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyclohexyl-N-(2-methylpyridin-3-yl)acetamide, also known as CX-717, is a novel compound that has gained attention in scientific research due to its potential cognitive enhancing effects. CX-717 belongs to the class of ampakines, which are positive allosteric modulators of AMPA receptors in the brain.
Mecanismo De Acción
2-cyclohexyl-N-(2-methylpyridin-3-yl)acetamide acts as a positive allosteric modulator of AMPA receptors, which are involved in synaptic plasticity and memory formation. By enhancing the activity of AMPA receptors, 2-cyclohexyl-N-(2-methylpyridin-3-yl)acetamide increases the strength and efficiency of synaptic transmission, leading to improved cognitive function.
Biochemical and Physiological Effects:
2-cyclohexyl-N-(2-methylpyridin-3-yl)acetamide has been shown to increase the release of glutamate, a neurotransmitter involved in learning and memory, in the hippocampus and prefrontal cortex. It also increases the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes neuronal growth and survival. In addition, 2-cyclohexyl-N-(2-methylpyridin-3-yl)acetamide has been found to increase the density of dendritic spines, which are structures involved in synaptic transmission.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-cyclohexyl-N-(2-methylpyridin-3-yl)acetamide is its high potency and selectivity for AMPA receptors, which allows for precise modulation of synaptic activity. However, its effects on other neurotransmitter systems and potential off-target effects need to be carefully evaluated. Moreover, the optimal dosage and administration route for 2-cyclohexyl-N-(2-methylpyridin-3-yl)acetamide need to be determined through further studies.
Direcciones Futuras
Future research on 2-cyclohexyl-N-(2-methylpyridin-3-yl)acetamide could focus on its potential in treating cognitive disorders such as Alzheimer's disease and schizophrenia. Additionally, investigations into the long-term effects of 2-cyclohexyl-N-(2-methylpyridin-3-yl)acetamide on cognitive function and brain health, as well as its safety profile, are warranted. Finally, the development of more potent and selective ampakines could lead to the discovery of novel cognitive enhancers with improved therapeutic potential.
In conclusion, 2-cyclohexyl-N-(2-methylpyridin-3-yl)acetamide is a promising compound that has shown potential in enhancing cognitive function through its modulation of AMPA receptors. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Métodos De Síntesis
The synthesis of 2-cyclohexyl-N-(2-methylpyridin-3-yl)acetamide involves several steps, including the reaction of 2-cyclohexylacetonitrile with 2-methylpyridine-3-boronic acid in the presence of a palladium catalyst, followed by hydrolysis and purification. The yield of 2-cyclohexyl-N-(2-methylpyridin-3-yl)acetamide obtained through this method is reported to be around 60%.
Aplicaciones Científicas De Investigación
2-cyclohexyl-N-(2-methylpyridin-3-yl)acetamide has been extensively studied in preclinical models and has shown promising results in improving cognitive function, particularly in memory consolidation and retrieval. Several studies have also reported its potential in treating cognitive disorders such as Alzheimer's disease and schizophrenia.
Propiedades
IUPAC Name |
2-cyclohexyl-N-(2-methylpyridin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-11-13(8-5-9-15-11)16-14(17)10-12-6-3-2-4-7-12/h5,8-9,12H,2-4,6-7,10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWOZEFMGVUJSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)NC(=O)CC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-Methylpyridin-2-yl)oxymethyl]-1,3-benzoxazole](/img/structure/B7585828.png)
![N-[(4-cyano-2-fluorophenyl)methyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide](/img/structure/B7585845.png)
![3-(1,3-thiazol-4-yl)-N-[1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propyl]propanamide](/img/structure/B7585846.png)

![N-[2-(3-hydroxyphenyl)ethyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide](/img/structure/B7585851.png)
![N-methyl-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]butane-1-sulfonamide](/img/structure/B7585855.png)
![N-[1-[(3-methoxy-2,2,3-trimethylcyclobutyl)amino]-1-oxopropan-2-yl]furan-3-carboxamide](/img/structure/B7585856.png)




![1-[Cyclopropyl(1,3-thiazol-2-yl)methyl]-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea](/img/structure/B7585880.png)

![5-fluoro-N,2-dimethyl-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B7585893.png)